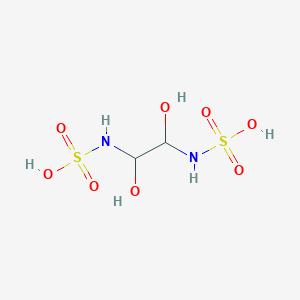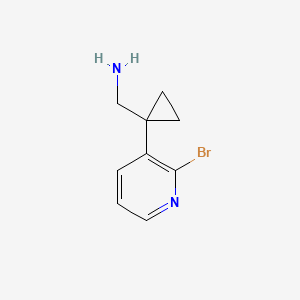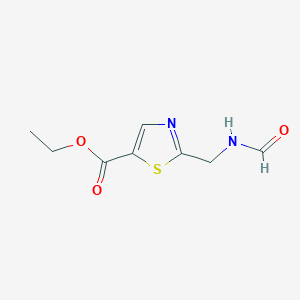![molecular formula C9H19NSi B12639889 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-48-4](/img/structure/B12639889.png)
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is a compound that features a silyl-protected alkyne and an amine group. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions and serve as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the protection of an alkyne with a silyl group. One common method involves the reaction of propargylamine with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Fluoride ions (e.g., from tetra-n-butylammonium fluoride) can be used to remove the silyl group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free alkynes or other substituted products.
Applications De Recherche Scientifique
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Can be used in the synthesis of bioactive compounds.
Industry: Used in the production of materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the silyl-protected alkyne and amine groups. The silyl group provides stability and protection to the alkyne, allowing it to undergo selective reactions. The amine group can act as a nucleophile, participating in substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyldimethylsilyloxy)propan-1-amine: Similar structure but with an oxygen atom instead of a carbon-carbon triple bond.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom, making it more reactive in substitution reactions.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition reactions.
Uniqueness
3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine is unique due to its combination of a silyl-protected alkyne and an amine group, which allows it to participate in a wide range of chemical reactions while maintaining stability. This makes it a valuable compound in organic synthesis and various research applications .
Propriétés
Numéro CAS |
918871-48-4 |
|---|---|
Formule moléculaire |
C9H19NSi |
Poids moléculaire |
169.34 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-9(2,3)11(4,5)8-6-7-10/h7,10H2,1-5H3 |
Clé InChI |
BPONMCPEESOCDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C#CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)





![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)

![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
